2-[(3R)-3-Piperidyl]pyridine diHCl structural analogs and derivatives
2-[(3R)-3-Piperidyl]pyridine diHCl structural analogs and derivatives
An In-Depth Technical Guide to 2-[(3R)-3-Piperidyl]pyridine diHCl: Structural Analogs and Derivatives in Drug Discovery
Abstract
The 2-pyridyl-3-piperidyl scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. This technical guide provides a comprehensive overview of the core molecule, 2-[(3R)-3-Piperidyl]pyridine, with a focus on its structural analogs, derivatives, and the critical insights derived from their structure-activity relationships (SAR). We delve into the synthetic strategies employed to access this scaffold, detail key analytical and biological evaluation methodologies, and explore its therapeutic potential across various disease areas, including neurological disorders and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the rationale behind experimental design and the self-validating nature of the described protocols.
Introduction: The Significance of the Pyridine-Piperidine Scaffold
Heterocyclic compounds form the bedrock of the pharmaceutical industry, with nitrogen-containing rings being particularly prominent in a vast number of approved drugs.[1] Among these, structures combining a pyridine ring with a saturated piperidine ring are of significant interest.[2][3] The pyridine ring, an aromatic and polar moiety, can enhance solubility and engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[4][5] Conversely, the sp³-rich, three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents to optimize interactions within protein binding pockets.[3]
The specific linkage and stereochemistry of these two rings are paramount for biological activity. This guide focuses on the 2-[(3R)-3-Piperidyl]pyridine core, a chiral scaffold whose derivatives have emerged as potent and selective modulators of challenging biological targets. The "(3R)" designation indicates a specific stereoisomer at the C3 position of the piperidine ring, a feature that is often crucial for achieving high affinity and selectivity. We will explore the chemical landscape of its analogs, the synthetic pathways to create them, and the methodologies used to characterize their biological effects, providing a holistic view for researchers aiming to leverage this valuable scaffold.
The Core Moiety: 2-[(3R)-3-Piperidyl]pyridine diHCl
The parent compound can be considered a derivative of anabasine, a natural alkaloid known to be a potent nicotinic acetylcholine receptor (nAChR) agonist.[6] The dihydrochloride (diHCl) salt form is typically used to improve the compound's solubility in aqueous media and enhance its stability, which is a critical consideration for both biological assays and potential pharmaceutical formulations.[4]
-
Chemical Structure: The molecule consists of a pyridine ring connected at its 2-position to the 3-position of a piperidine ring. The chiral center at the piperidine's C3 position is in the (R) configuration.
-
Physicochemical Properties: As a basic compound, it readily forms salts. The diHCl salt is generally a white to off-white solid with good water solubility.[6] Its polar nature, combined with the flexible piperidine ring, dictates its pharmacokinetic profile.
Landscape of Structural Analogs and Derivatives
The therapeutic potential of the 2-[(3R)-3-Piperidyl]pyridine scaffold has been unlocked through systematic chemical modification. These efforts aim to enhance potency, improve selectivity against off-targets, and optimize absorption, distribution, metabolism, and excretion (ADME) properties. Key examples from the literature demonstrate the scaffold's versatility.
Inhibitors of Cholesterol 24-Hydroxylase (CH24H)
A notable application of this scaffold is in the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. Structure-based drug design led to the discovery of potent and selective inhibitors built upon a 3-piperidinyl pyridine core.[7]
Optimization efforts revealed several key SAR insights:
-
Pyridine Ring Substitution: Introducing substituents at the 4-position of the pyridine ring was found to be critical for potency. Replacing an initial phenyl group with various heteroaromatic rings, such as 2-pyridyl or 1-pyrazolyl, drastically modulated activity and selectivity against cytochrome P450 (CYP) enzymes.[7] For instance, a 4-(4-methyl-1-pyrazolyl) group boosted potency and ligand-lipophilicity efficiency (LLE).[7]
-
Piperidine Ring N-Substitution: The nitrogen of the piperidine ring serves as a crucial handle for introducing side chains that can probe different regions of the enzyme's active site.
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
Derivatives incorporating a piperidine-linked pyridine core have also been identified as highly potent NNRTIs.[8] In this context, the scaffold acts as a central linker, connecting other pharmacophoric elements. One highly potent compound from this series displayed an EC₅₀ of 10 nM against wild-type HIV-1 with a high selectivity index, demonstrating lower cytotoxicity than the approved drug etravirine.[8]
Structure-Activity Relationship (SAR) Analysis
The causality behind the observed activity of these derivatives lies in the specific interactions enabled by their three-dimensional structure. The following table summarizes SAR data for a series of CH24H inhibitors, illustrating the impact of targeted modifications.[7]
| Compound ID | 4-Position Pyridine Substituent | CH24H IC₅₀ (nM) | CYP3A4 Inhibition (% @ 10 µM) | logD (pH 7.4) | LLE (pIC₅₀ - logD) |
| 6 | Phenyl | 8.1 | 85 | 2.5 | 5.6 |
| 7 | 2-Pyridyl | 160 | 29 | 1.3 | 5.5 |
| 15 | 2-Pyridyl (modified linker) | 68 | <10 | 1.8 | 6.0 |
| 16 | 1-Pyrazolyl | 48 | <10 | 1.7 | 6.1 |
| 17 | 4-Methyl-1-pyrazolyl | 8.5 | <10 | 2.0 | 6.5 |
| 18 | 3-Methyl-1-pyrazolyl | 1100 | <10 | 2.0 | 4.5 |
| Data synthesized from Koike, T., et al. (2022). Journal of Medicinal Chemistry.[7] |
Key SAR Insights:
-
Reducing Lipophilicity to Enhance Selectivity: Replacing the lipophilic 4-phenyl group (Compound 6 ) with a more polar 2-pyridyl group (Compound 7 ) significantly reduced CYP3A4 inhibition, a common liability for drug candidates. While this initially decreased CH24H potency, further optimization of the linker restored activity (Compound 15 ). This demonstrates a classic strategy of " नाइट्रोजन scanning" to balance potency and selectivity.[7]
-
Importance of Heteroaromatic Substituents: The introduction of a 1-pyrazolyl group (Compound 16 ) provided a good balance of potency and LLE. The SAR is highly specific, as shown by the dramatic loss of activity when the methyl group on the pyrazole is moved from the 4-position (Compound 17 ) to the 3-position (Compound 18 ). This suggests a highly specific hydrophobic pocket or steric constraint within the CH24H active site that favorably accommodates the 4-methyl group.[7]
Synthetic Strategies
Accessing the 2-[(3R)-3-Piperidyl]pyridine core and its derivatives requires robust and stereoselective synthetic methods. Common strategies often involve the hydrogenation of a corresponding substituted pyridine precursor or the coupling of pre-functionalized pyridine and piperidine rings.[2][9]
General Synthetic Workflow: Suzuki-Miyaura Coupling
A powerful method for constructing the C-C bond between the two rings is the Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and is widely used in pharmaceutical synthesis.
Caption: General workflow for synthesizing the core scaffold via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 3,4-Disubstituted Pyridine Derivative
The following protocol is adapted from the synthesis of CH24H inhibitors and serves as a self-validating system for producing key intermediates.[7]
Step 1: Suzuki-Miyaura Coupling
-
To a microwave vial, add 3-bromo-4-phenylpyridine (1.00 g, 4.27 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.45 g, 4.70 mmol), and K₂CO₃ (0.708 g, 5.13 mmol).
-
Add a mixture of dimethoxyethane (DME) (9 mL) and water (3 mL).
-
Degas the mixture by bubbling argon through it for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.247 g, 0.21 mmol).
-
Seal the vial and heat to 130 °C for 2 hours under microwave irradiation.
-
Causality: Microwave heating accelerates the reaction, significantly reducing reaction times compared to conventional heating. The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction.
-
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Step 2: Hydrogenation and Deprotection
-
Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir until the reaction is complete (monitored by TLC or LC/MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting N-Boc protected piperidine intermediate in a solvent such as dichloromethane (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete.
-
Concentrate the reaction mixture in vacuo to yield the desired amine salt.
Analytical and Experimental Methodologies
Rigorous characterization is essential to confirm the structure, purity, and biological activity of synthesized compounds.
Structural and Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, typically aiming for ≥95%. A C18 column with a gradient of mobile phases (e.g., water/acetonitrile with additives like ammonium acetate or formic acid) is common.[7]
-
Mass Spectrometry (MS): Coupled with LC (LC/MS), it provides mass information to confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compounds, ensuring all protons and carbons are accounted for and consistent with the proposed structure.[7][10]
Biological Assay Workflow: In Vitro Enzyme Inhibition
The following workflow describes a typical in vitro assay to measure the inhibitory activity of a compound against an enzyme like CH24H.
Caption: Workflow for an in vitro radiolabel-based enzyme inhibition assay.
Therapeutic Applications and Future Perspectives
The 2-[(3R)-3-Piperidyl]pyridine scaffold is a versatile platform with demonstrated potential in multiple therapeutic areas.
-
Neurological Disorders: As potent CH24H inhibitors, these compounds hold promise for treating neurodegenerative diseases like Alzheimer's and Huntington's disease by modulating cholesterol metabolism in the brain.[7]
-
Infectious Diseases: The scaffold's utility as an NNRTI highlights its potential in developing new treatments for HIV.[8]
-
Oncology: Many kinase inhibitors and other anticancer agents utilize pyridine and piperidine motifs, suggesting this scaffold could be explored for targets in oncology.[3]
-
Antimicrobial Agents: The inherent properties of pyridine and piperidine rings have been leveraged to create compounds with antibacterial and antifungal activity.[4][10]
Future research should focus on further refining the ADME properties of these compounds to develop orally bioavailable drug candidates. Exploring new substitution patterns on both rings could lead to the discovery of modulators for novel biological targets. Furthermore, advanced synthetic methods, such as C-H activation, could provide more efficient routes to novel analogs, expanding the chemical space and potential applications of this remarkable scaffold.
Conclusion
The 2-[(3R)-3-Piperidyl]pyridine diHCl core is more than just a chemical entity; it is a validated starting point for the discovery of potent and selective therapeutic agents. Through meticulous structural modification, guided by robust SAR analysis, derivatives of this scaffold have been developed to target enzymes and receptors implicated in a range of human diseases. The synthetic and analytical protocols discussed herein provide a reliable framework for researchers to both replicate existing work and innovate further. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this one will continue to be a cornerstone of successful drug discovery programs.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]
-
Chen, X., Li, Y., Ding, S., Balzarini, J., Pannecouque, C., De Clercq, E., Liu, H., & Liu, X. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1117–1126. [Link]
-
Koike, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4106–4124. [Link]
-
Ahamed, A. J., Kumar, R. S., & Al-Dhabi, N. A. (2016). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 15(4), 213-225. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1362. [Link]
-
Krasavin, M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Negatu, K. G., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Ahamed, A. J., Kumar, R. S., & Al-Dhabi, N. A. (2016). Structure activity relationship. ResearchGate. [Link]
-
Jiang, J. L., et al. (2000). Structure–activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(23), 4347–4358. [Link]
-
Rivera-Chávez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5171. [Link]
-
Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 10(1), 3258. [Link]
-
SlideShare. (n.d.). Pyridine –piperidine-pyrolidine alkaloids. [Link]
-
Sharma, R., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(2), 753-759. [Link]
- Google Patents. (2010). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Stan, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(3-PYRIDINYL)PIPERIDINE HYDROCHLORIDE CAS#: 15251-47-5 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
